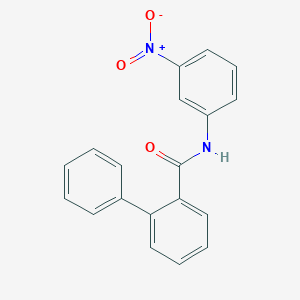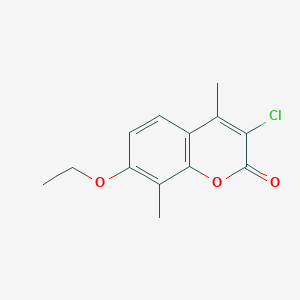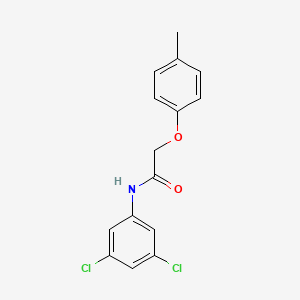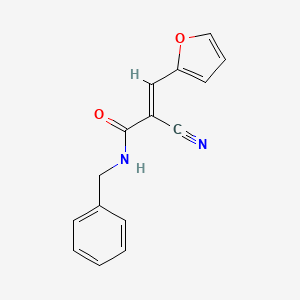
2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a fluorophenyl group, and a tetrahydronaphthalene backbone with dicarbonitrile substituents. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile typically involves multi-component reactions. One common method is a catalyst-free one-pot four-component cyclocondensation reaction. This process involves the reaction of dimedone, various substituted benzaldehydes, 4-fluorophenylacetonitrile, and ammonium acetate in water under ultrasonic conditions . This method is advantageous due to its simplicity, high yield, and compliance with green chemistry principles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely employed to ensure efficient and environmentally friendly synthesis. The use of ultrasonic conditions and catalyst-free reactions can be scaled up for industrial applications, providing a sustainable approach to large-scale production.
化学反应分析
Types of Reactions
2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile groups to amines.
Substitution: The aromatic fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted naphthalene derivatives.
科学研究应用
2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which has implications in cancer therapy.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile, particularly as an HDAC inhibitor, involves the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and suppression of gene expression. By inhibiting HDACs, this compound can promote the acetylation of histones, resulting in the activation of tumor suppressor genes and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound also acts as an HDAC inhibitor and has shown potent activity against HDAC3.
2-Amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one: Synthesized via a similar multi-component reaction, this compound exhibits significant biological activity.
Uniqueness
2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile is unique due to its specific combination of functional groups and its tetrahydronaphthalene backbone. This structure provides distinct chemical properties and biological activities that differentiate it from other similar compounds.
属性
IUPAC Name |
2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3/c19-12-7-5-11(6-8-12)17-14-4-2-1-3-13(14)15(9-20)18(22)16(17)10-21/h5-8H,1-4,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXNXQFNJUJUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=C2C3=CC=C(C=C3)F)C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)

![1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5785372.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-butoxyphenyl)methylidene]propanehydrazide](/img/structure/B5785379.png)






![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)
